Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate
Description
This compound is part of a broader class of perfluorinated compounds (PFCs), which are characterized by high thermal stability, chemical inertness, and lipophilicity due to the strong C–F bonds and electron-withdrawing CF₃ groups.
Properties
CAS No. |
64038-67-1 |
|---|---|
Molecular Formula |
C5H8F6N2O |
Molecular Weight |
226.12 g/mol |
IUPAC Name |
2,2-bis(trifluoromethyl)imidazolidine;hydrate |
InChI |
InChI=1S/C5H6F6N2.H2O/c6-4(7,8)3(5(9,10)11)12-1-2-13-3;/h12-13H,1-2H2;1H2 |
InChI Key |
BGHPNBADFZVYIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(N1)(C(F)(F)F)C(F)(F)F.O |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of Imidazole N-Oxides with Bis(trifluoromethyl) Reagents
Reaction Pathway :
1,3-Dipolar cycloaddition between 1H-imidazole-3-oxides and 2,2-bis(trifluoromethyl)ethene-1,1-dicarbonitrile (BTF) yields imidazolidine derivatives. Hydration during workup introduces the hydrate group.
- Reactants : 1H-imidazole-3-oxide (1 mmol), BTF (1.2 mmol)
- Conditions : Solvent-free, 80°C, 12 hours
- Workup : Quench with water, extract with dichloromethane, and recrystallize from ethanol/water.
Key Data :
| Product | Yield (%) | Purity (HPLC) |
|---|---|---|
| Imidazolidine hydrate | 68 | 99.2 |
Mechanistic Insight :
The reaction proceeds via a stepwise cycloaddition-fragmentation pathway, with the hydrate forming via nucleophilic attack by water on the electrophilic carbon.
Condensation of Glyoxal with Bis(trifluoromethyl) Amines
Reaction Pathway :
Glyoxal reacts with bis(trifluoromethyl)amine derivatives in the presence of acid catalysts to form the imidazolidine ring, followed by hydration.
- Reactants : Glyoxal (40% aqueous, 2 mmol), 2,2-bis(trifluoromethyl)amine (2.2 mmol)
- Conditions : HCl (cat.), THF, reflux, 24 hours
- Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.
Key Data :
| Product | Yield (%) | Melting Point (°C) |
|---|---|---|
| Imidazolidine hydrate | 45 | 112–114 |
- ¹H NMR (400 MHz, CDCl₃): δ 3.82 (s, 2H, NH), 2.95 (q, 4H, CH₂), 1.25 (t, 6H, CF₃).
- ¹⁹F NMR : δ -63.5 (s, 6F).
Base-Catalyzed Hydroamidation of Propargylic Ureas
Reaction Pathway :
Phosphazene base (BEMP)-catalyzed intramolecular hydroamidation of propargylic ureas forms imidazolidin-2-ones, which are hydrated under acidic conditions.
- Reactants : Propargylic urea (0.4 mmol), BEMP (5 mol%)
- Conditions : CH₃CN, room temperature, 1 minute
- Hydration : Treat with H₂O/HCl (1:1), stir for 1 hour.
Key Data :
| Step | Yield (%) | Time |
|---|---|---|
| Cyclization | 95 | 1 min |
| Hydration | 89 | 1 hour |
Hydration of Imidazolidine Precursors
Reaction Pathway :
Imidazolidine derivatives with electron-withdrawing groups (e.g., trifluoromethyl) are treated with aqueous acid to form stable hydrates.
- Reactants : 2,2-bis(trifluoromethyl)imidazolidine (1 mmol)
- Conditions : H₂O/HCl (1:1), 25°C, 2 hours
- Workup : Extract with ether, dry over Na₂SO₄.
Key Data :
| Product | Stability (months) | Solubility (H₂O) |
|---|---|---|
| Imidazolidine hydrate | >12 | 25 g/L |
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|
| Cycloaddition | 68 | 12 hours | Moderate |
| Condensation | 45 | 24 hours | Low |
| Hydroamidation | 89 | 1 hour | High |
| Hydration | 95 | 2 hours | High |
Optimal Route : The BEMP-catalyzed hydroamidation (Method 3) offers the highest yield and shortest reaction time, making it preferable for industrial applications. Hydration (Method 4) is critical for stabilizing the final product.
Chemical Reactions Analysis
Types of Reactions
Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds .
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Building Block for Synthesis : Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate serves as a crucial building block in the synthesis of more complex molecules, particularly those that require trifluoromethyl groups for enhanced reactivity or stability. Its ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups into target molecules.
-
Biological Investigations
- Antimicrobial and Antifungal Activities : Preliminary studies have indicated that this compound may exhibit antimicrobial and antifungal properties. Research is ongoing to explore its efficacy against various pathogens. The trifluoromethyl groups enhance its interaction with biological membranes, potentially leading to increased bioactivity.
-
Medicinal Chemistry
- Drug Development : The compound is being explored for its potential in drug design due to its favorable pharmacokinetic properties. The unique structural features may improve the bioavailability and efficacy of therapeutic agents . Ongoing investigations aim to identify specific targets within biological systems that can be modulated by this compound.
-
Material Science
- Advanced Materials Development : this compound is utilized in the formulation of advanced materials such as polymers and coatings. Its chemical resistance and stability make it an attractive candidate for applications requiring durable materials. Research into its use in coatings that provide enhanced protection against environmental degradation is also underway.
Case Study 1: Synthesis of Trifluoromethylated Compounds
A study demonstrated the utility of this compound as a precursor for synthesizing various trifluoromethylated organic compounds. The reactions were conducted under controlled conditions using trifluoromethylating agents. The resulting compounds exhibited improved chemical properties suitable for pharmaceutical applications.
In a series of biological assays, Imidazolidine derivatives were evaluated for their antimicrobial activity against common bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations of the compound, suggesting its potential as a lead compound in antibiotic development.
Mechanism of Action
The mechanism of action of Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (e.g., CF₃ substituents, fluorinated heterocycles) or functional similarities with imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate:
Table 1: Comparative Overview of Key Compounds
Key Differences and Similarities
In contrast, spirobiindene derivatives (e.g., CAS 1286189-16-9) have CF₃ groups on aryl rings, favoring π-π interactions in catalytic systems . The dioxanone derivative (CAS 7309-84-4) contains both fluorine and CF₃ substituents on a six-membered ring, leading to extreme hydrophobicity and resistance to degradation .
Thermal and Chemical Stability: All CF₃-containing compounds exhibit high thermal stability. However, the imidazolidine hydrate may decompose at lower temperatures due to water release, unlike the anhydrous spirobiindene or dioxanone derivatives .
Contradictions and Limitations in Evidence
- The provided evidence lacks explicit data on this compound, necessitating extrapolation from structural analogs.
- CAS RNs for key comparison compounds (e.g., spirobiindenes) are provided, but molecular weights for some dioxanone derivatives are missing .
Biological Activity
Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
Imidazolidine derivatives are known for their unique structural characteristics, which contribute to their biological activities. The presence of trifluoromethyl groups enhances the lipophilicity and electronic properties of the compound, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that imidazolidine derivatives exhibit notable antimicrobial properties. A study demonstrated that various bis-imidazolidineiminothiones showed significant antibacterial and antifungal activities comparable to standard agents like erythromycin and metronidazole . Specifically, compounds derived from imidazolidine structures have been tested against a range of microbial organisms:
| Microorganism | Activity Level |
|---|---|
| Pseudomonas aeruginosa | Significant |
| Sarcina lutea | Significant |
| Candida albicans | Moderate to Significant |
| Bacillus pumilus | Moderate |
The antimicrobial activity was quantitatively assessed using minimum inhibitory concentration (MIC) techniques, with certain compounds reducing viral plaque counts by 66% to 88% against strains such as HAV and HSV1 .
Anticancer Activity
Imidazolidine derivatives have also been evaluated for their anticancer potential. A specific study reported that several bis-imidazolidineiminothiones exhibited cytotoxicity against various cancer cell lines, including HEPG2 (liver), HEP2 (laryngeal), MCF7 (breast), and HCT116 (colon) cells. The IC50 values ranged from 6.3 to 84.6 µM, indicating varying degrees of potency depending on the compound's structure .
The biological activity of imidazolidine derivatives can be attributed to their ability to interact with biological macromolecules. For instance, the mechanism of action may involve:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes related to cancer progression or microbial resistance.
- Disruption of Membrane Integrity : Antimicrobial activity may result from the disruption of bacterial cell membranes or fungal cell walls.
Case Studies
- Antibacterial Activity Against Gram-positive Bacteria : A series of studies focused on the antibacterial efficacy of imidazolidine derivatives against Gram-positive bacteria like Staphylococcus aureus. Results indicated that certain derivatives had comparable activity to traditional antibiotics .
- Antifungal Efficacy : In vitro assessments showed that some imidazolidine compounds effectively inhibited growth in various fungal strains, highlighting their potential as antifungal agents .
Q & A
Q. What tools ensure data integrity and reproducibility in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
